3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide
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Description
3-(4-isobutylphenyl)-N-(1-naphthylmethyl)acrylamide, also known as IBNAM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. IBNAM is a versatile compound that has been shown to possess a range of biological properties, making it a promising candidate for use in drug development, materials science, and other areas of research.
Scientific Research Applications
Chemical Synthesis
As a chemical intermediate, this compound could be valuable in organic synthesis. Its reactive acrylamide moiety might be utilized in various chemical reactions, such as Michael additions or Diels-Alder reactions, to create complex molecules for further research or industrial applications .
Agricultural Chemistry
The compound’s potential biological activity suggests it could be researched for use in agriculture. For example, it might act as a growth regulator or as part of a chemical defense strategy against pests, given its structural analogy to compounds known to exhibit such activities .
properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(naphthalen-1-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)16-20-12-10-19(11-13-20)14-15-24(26)25-17-22-8-5-7-21-6-3-4-9-23(21)22/h3-15,18H,16-17H2,1-2H3,(H,25,26)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXRRNPJDDDRV-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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